molecular formula C11H13N3O2 B1288635 Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate CAS No. 35220-24-7

Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate

Cat. No.: B1288635
CAS No.: 35220-24-7
M. Wt: 219.24 g/mol
InChI Key: RWHVYNZCSZKUSZ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties.

Biochemical Analysis

Biochemical Properties

Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with cyclin-dependent kinases (CDKs), calcium channels, and GABA A receptors . These interactions are crucial for its potential therapeutic effects, including antiviral, antibacterial, and anticancer properties .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with CDKs can lead to cell cycle arrest, which is beneficial in cancer treatment . Additionally, its modulation of calcium channels and GABA A receptors can impact neuronal signaling and function .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, its inhibition of CDKs results in the suppression of cell proliferation, making it a potential candidate for anticancer therapy . Furthermore, its binding to calcium channels and GABA A receptors modulates their activity, influencing neuronal signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anticancer and antiviral activities . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . Understanding the dosage threshold is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, affecting its biological activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles, where it exerts its effects . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine with an α-bromocarbonyl compound. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Other methods include the use of solid support catalysts such as aluminum oxide or titanium tetrachloride .

Industrial Production Methods

Industrial production methods for this compound often involve metal-catalyzed coupling reactions. These methods are advantageous due to their high yield and efficiency. Common catalysts used include copper, iron, gold, ruthenium, and palladium .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate is unique due to its specific structural features and the range of biological activities it exhibits.

Properties

IUPAC Name

ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-3-16-11(15)10-7(2)13-9-6-4-5-8(12)14(9)10/h4-6H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHVYNZCSZKUSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C(=CC=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611249
Record name Ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35220-24-7
Record name Ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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